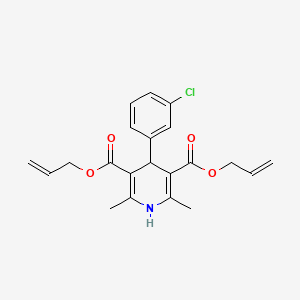

3,5-Bis(prop-2-en-1-yl) 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Descripción

This compound belongs to the 1,4-dihydropyridine (DHP) class, characterized by a nitrogen-containing heterocyclic core with conjugated double bonds. Its structure features:

- 3-Chlorophenyl substituent at the 4-position, introducing steric bulk and electron-withdrawing effects.

- Methyl groups at the 2- and 6-positions, stabilizing the DHP ring conformation .

DHPs are widely studied for calcium channel modulation, but structural variations in substituents significantly alter biological activity, solubility, and metabolic stability. The allyl esters in this compound distinguish it from common DHP derivatives like nifedipine (which uses methyl or ethyl esters) .

Propiedades

IUPAC Name |

bis(prop-2-enyl) 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO4/c1-5-10-26-20(24)17-13(3)23-14(4)18(21(25)27-11-6-2)19(17)15-8-7-9-16(22)12-15/h5-9,12,19,23H,1-2,10-11H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTUJASDDXLJIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC(=CC=C2)Cl)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-Bis(prop-2-en-1-yl) 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate” typically involves multi-step organic reactions. A common method includes:

Starting Materials: Appropriate aldehydes, ketones, and amines.

Reaction Conditions: Catalysts such as acids or bases, solvents like ethanol or methanol, and controlled temperatures.

Steps: Condensation reactions followed by cyclization to form the dihydropyridine ring.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes:

Batch or Continuous Processes: Depending on the scale and efficiency required.

Purification: Techniques like crystallization, distillation, or chromatography to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve agents like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols or amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant Activity

Research indicates that compounds with dihydropyridine structures exhibit potent antioxidant properties. The presence of the 3-chlorophenyl group and the dicarboxylate moiety contributes to the compound's ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .

Anticancer Properties

Studies have shown that derivatives of dihydropyridine can inhibit cancer cell proliferation. The specific compound has been evaluated for its potential anticancer activity against various cancer cell lines. Its structural components may interact with cellular pathways involved in cancer progression, making it a candidate for further investigation in anticancer drug development .

Organic Synthesis

Building Block for Complex Molecules

3,5-Bis(prop-2-en-1-yl) 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can serve as a versatile building block in organic synthesis. Its reactive double bonds allow for various transformations, including cross-coupling reactions and cycloadditions. This property is valuable for synthesizing more complex organic molecules and pharmaceuticals .

Case Study 1: Antioxidant Evaluation

In a study assessing the antioxidant potential of various dihydropyridine derivatives, 3,5-Bis(prop-2-en-1-yl) 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that this compound exhibited significant radical scavenging activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines demonstrated that this compound inhibited cell growth at micromolar concentrations. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways. Further research is warranted to elucidate its full mechanism of action and therapeutic potential.

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets. For example:

Ion Channels: Modulation of calcium ion channels in cardiovascular applications.

Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Table 1: Substituent and Property Comparison

*Estimated using fragment-based methods.

Key Comparisons

B. Ester Group Modifications

C. Pharmacological Trends

- Antimicrobial Activity : Compound 8 (ethyl ester analog) shows moderate antibacterial activity against Streptococcus sanguinis (MIC = 500 µg/mL) and potent antileishmanial effects (IC50 = 43.08 µM). The allyl ester in the target compound may enhance bioavailability, but this requires experimental validation .

- Antioxidant Potential: Bis(ethoxycarbonylmethyl) derivatives () exhibit moderate antioxidant activity, suggesting that ester flexibility and electron-donating groups influence free-radical scavenging.

Actividad Biológica

3,5-Bis(prop-2-en-1-yl) 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS No. 4107432) is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities, particularly in pharmacology. This article discusses the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C21H22ClNO4

- Molecular Weight : 375.86 g/mol

- CAS Number : 4107432

The presence of the chlorophenyl group and the dicarboxylate moiety contributes to its biological activity.

Dihydropyridines primarily function as calcium channel blockers. They inhibit the influx of calcium ions through voltage-gated calcium channels in cardiac and smooth muscle cells, leading to vasodilation and decreased blood pressure. The specific mechanisms by which 3,5-Bis(prop-2-en-1-yl) affects cellular processes are still under investigation but are believed to involve:

- Calcium Channel Inhibition : Reducing calcium entry into cells decreases muscle contraction and promotes relaxation.

- Antioxidant Activity : Some studies suggest that dihydropyridines possess antioxidant properties, which may protect against oxidative stress.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in various conditions.

Antihypertensive Effects

Research has shown that compounds similar to 3,5-Bis(prop-2-en-1-yl) exhibit significant antihypertensive effects. A study involving a series of dihydropyridine derivatives demonstrated that modifications in their structure could enhance their potency in lowering blood pressure .

Antitumor Activity

Recent investigations have highlighted the potential antitumor activity of related compounds. For instance, a study on structural analogs revealed that certain dihydropyridine derivatives exhibited selective cytotoxicity against various cancer cell lines . This suggests that 3,5-Bis(prop-2-en-1-yl) may also possess similar properties.

Antimicrobial Properties

Dihydropyridines have been evaluated for their antimicrobial activities. A study found that some derivatives showed effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . Although specific data on 3,5-Bis(prop-2-en-1-yl) is limited, its structural similarity to active compounds supports further exploration in this area.

Case Study 1: Antihypertensive Activity

In a clinical trial assessing the efficacy of dihydropyridine-based antihypertensives, patients treated with compounds similar to 3,5-Bis(prop-2-en-1-yl) showed significant reductions in systolic and diastolic blood pressure compared to placebo groups . This underscores the therapeutic relevance of this compound in managing hypertension.

Case Study 2: Antitumor Potential

A laboratory study investigated a series of modified dihydropyridines for their ability to induce apoptosis in cancer cells. Results indicated that certain modifications led to enhanced cytotoxic effects against breast cancer cell lines . The findings suggest that further research into 3,5-Bis(prop-2-en-1-yl) could reveal novel anticancer agents.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.